molecular formula C9H8OS B11942331 5-mercapto-2,3-dihydro-1H-inden-1-one

5-mercapto-2,3-dihydro-1H-inden-1-one

Cat. No.: B11942331
M. Wt: 164.23 g/mol
InChI Key: JXSOLACGWJFJKR-UHFFFAOYSA-N
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Description

5-Mercapto-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H8OS It is a derivative of 2,3-dihydro-1H-inden-1-one, where a mercapto group (-SH) is attached to the 5th position of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-mercapto-2,3-dihydro-1H-inden-1-one typically involves the introduction of a mercapto group to the indanone structure. One common method is the reaction of 2,3-dihydro-1H-inden-1-one with thiourea in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:

    Temperature: 50-60°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Mercapto-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 5-Sulfonic acid-2,3-dihydro-1H-inden-1-one

    Reduction: 5-Mercapto-2,3-dihydro-1H-inden-1-ol

    Substitution: Various alkyl or acyl derivatives of this compound

Scientific Research Applications

5-Mercapto-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-mercapto-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: The parent compound without the mercapto group.

    5-Chloro-2,3-dihydro-1H-inden-1-one: A halogenated derivative with different reactivity and properties.

    5-Methoxy-2,3-dihydro-1H-inden-1-one:

Uniqueness

5-Mercapto-2,3-dihydro-1H-inden-1-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and enables the compound to participate in specific biochemical interactions, making it valuable for research and industrial applications.

Properties

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

5-sulfanyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8OS/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,11H,1,4H2

InChI Key

JXSOLACGWJFJKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)S

Origin of Product

United States

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